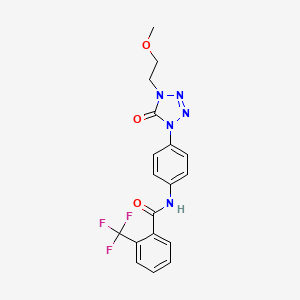

![molecular formula C25H22N2O5S B2382395 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895643-21-7](/img/structure/B2382395.png)

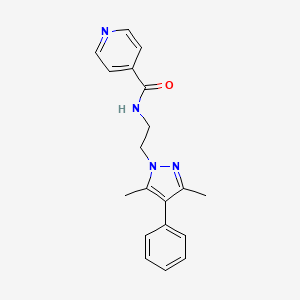

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 2,3-dihydro-1,4-benzodioxin . It is related to a class of compounds known as TRPV1 antagonists . TRPV1 antagonists have been studied for their potential pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can then be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, and EIMS . The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution reactions . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride yields a sulfonamide, which can then undergo further substitution reactions .Applications De Recherche Scientifique

Antimalarial and Antiviral Applications

The antimalarial activity of sulfonamide derivatives, including those with a structure related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine, has been explored. These compounds exhibit promising in vitro antimalarial activity and acceptable ADMET properties. Molecular docking studies indicate their potential against Plasmepsin-1 and Plasmepsin-2, critical for malaria pathogenesis, and also show binding affinity towards main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), suggesting their broader antiviral applications (Fahim & Ismael, 2021).

Anti-tubercular Activity

Derivatives of the core structure have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, indicating the therapeutic potential of these derivatives in treating tuberculosis without exhibiting cytotoxic effects on human cells (Maurya et al., 2013).

Enzyme Inhibition for Neurodegenerative Disorders

Studies have also focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. These enzymes are targets for managing diabetes and neurodegenerative diseases like Alzheimer's, respectively. Some synthesized compounds displayed substantial inhibitory activity, pointing towards their potential use in treating these conditions (Abbasi et al., 2019).

Anticancer Applications

The development of anticancer prodrugs based on quinoline structures, including compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine, has been explored. These studies involve synthesizing pH-sensitive drugs that show promise in chemotherapy by effectively targeting and killing cancer cells (Tian et al., 2018).

Orientations Futures

Future research could focus on further exploring the pharmacological applications of these compounds. For example, their potential as TRPV1 antagonists could be investigated further . Additionally, the synthesis of these compounds could be optimized, and their physical and chemical properties could be studied in more detail.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-2-30-18-9-10-21-20(15-18)25(27-17-8-11-22-23(14-17)32-13-12-31-22)24(16-26-21)33(28,29)19-6-4-3-5-7-19/h3-11,14-16H,2,12-13H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMBVSBXVGMRDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)